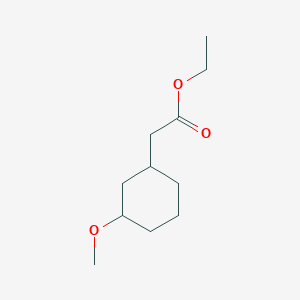
Ethyl 2-(3-methoxycyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-methoxycyclohexyl)acetate is a chemical compound with the molecular formula C11H20O3 and a molecular weight of 200.27 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H20O3/c1-3-14-11(12)8-9-5-4-6-10(7-9)13-2/h9-10H,3-8H2,1-2H3 . This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point and storage conditions are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Process Improvement : L. Jing (2003) described the synthesis of a related compound, Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, through a series of chemical reactions, emphasizing process improvements and cost reduction (L. Jing, 2003).
Analytical Method Development : A. Thomasberger, F. Engel, and K. Feige (1999) developed an analytical method using liquid chromatography-mass spectrometry for determining the impurity profile of a structurally similar compound, Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate (A. Thomasberger et al., 1999).
Effects on Learning and Memory : Jiang Jing-ai (2006) studied the effects of 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate (hydrochloride) on learning and memory in mice, highlighting its potential in cognitive enhancement (Jiang Jing-ai, 2006).
Crystal and Molecular Structure Studies : M. Kaur et al. (2012) reported on the crystal and molecular structures of compounds structurally similar to Ethyl 2-(3-methoxycyclohexyl)acetate, providing insights into their molecular configurations (M. Kaur et al., 2012).
Haematological Effects : C. Loh et al. (2003) investigated the haematological effects among workers exposed to 2-Ethoxy ethyl acetate, a related compound, highlighting its impact on blood parameters (C. Loh et al., 2003).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Ethyl 2-(3-methoxycyclohexyl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter the expression of certain genes related to metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition occurs through the binding of this compound to the enzyme’s active site, preventing the substrate from accessing the site . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH levels . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . Additionally, toxic or adverse effects can be seen at high doses, including potential damage to liver and kidney tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites in the body . The compound can also influence the production of secondary metabolites, which are important for various physiological processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments . For example, it may be transported into the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding .
Propriétés
IUPAC Name |
ethyl 2-(3-methoxycyclohexyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-14-11(12)8-9-5-4-6-10(7-9)13-2/h9-10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGQPIICZWXACX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC(C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

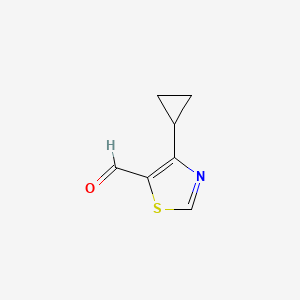

![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)

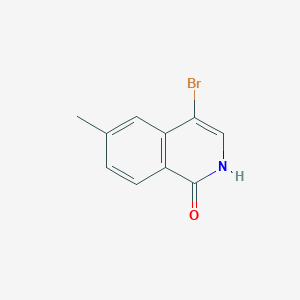
![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)
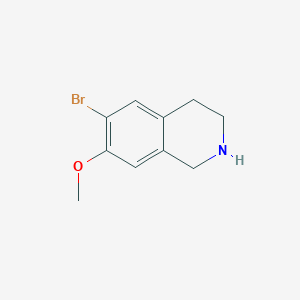
![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)
![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)


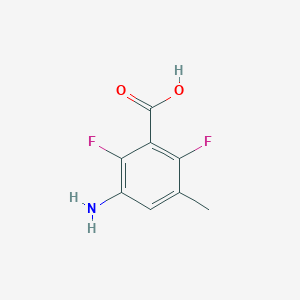
![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)